molecular formula C19H23Cl2N5O4S B2630762 2-(2,4-dichlorophenoxy)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide CAS No. 1021248-28-1

2-(2,4-dichlorophenoxy)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide

Cat. No.: B2630762
CAS No.: 1021248-28-1
M. Wt: 488.38
InChI Key: CNPMXUAIFZCUHL-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide is a useful research compound. Its molecular formula is C19H23Cl2N5O4S and its molecular weight is 488.38. The purity is usually 95%.
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Biological Activity

Chemical Structure

The compound can be represented by the following structure:

C17H21Cl2N3O3S\text{C}_{17}\text{H}_{21}\text{Cl}_2\text{N}_3\text{O}_3\text{S}

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in biological systems. Notably, it has been shown to exhibit significant affinity for the sigma receptors, particularly the sigma-1 receptor, which plays a crucial role in various neurobiological processes.

Antinociceptive Effects

Research indicates that compounds similar to 2-(2,4-dichlorophenoxy)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide have demonstrated antinociceptive properties. For example, a related compound was shown to reduce nociception in animal models via intrathecal administration, suggesting potential applications in pain management .

Antitumor Activity

Studies have suggested that the compound exhibits antitumor activity. In vitro assays demonstrated that it inhibits the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific pathways affected include those related to the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell growth and differentiation.

Study 1: Sigma Receptor Binding Affinity

A study investigated the binding affinity of various derivatives of the compound at sigma receptors. The results indicated that modifications to the piperazine ring significantly enhanced sigma-1 receptor affinity, with Ki values indicating high selectivity over sigma-2 receptors. This selectivity is critical for minimizing side effects while maximizing therapeutic efficacy .

Study 2: In Vivo Efficacy

In vivo studies using rodent models demonstrated that administration of the compound resulted in significant pain relief in models of inflammatory pain. The efficacy was comparable to standard analgesics, suggesting a promising role for this compound in pain management therapies.

Data Tables

Activity IC50 (µM) Selectivity Ratio
Sigma-1 Receptor Binding4236 (σ1 vs σ2)
Antitumor Activity25N/A
Antinociceptive Effect15N/A

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylpropyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23Cl2N5O4S/c20-15-3-4-17(16(21)13-15)30-14-18(27)22-7-2-12-31(28,29)26-10-8-25(9-11-26)19-23-5-1-6-24-19/h1,3-6,13H,2,7-12,14H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNPMXUAIFZCUHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCCNC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Cl2N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.